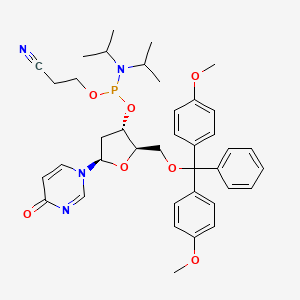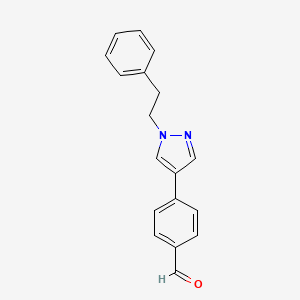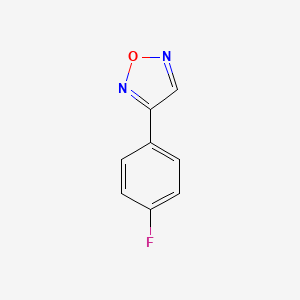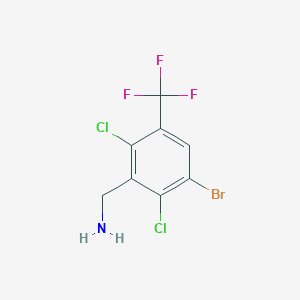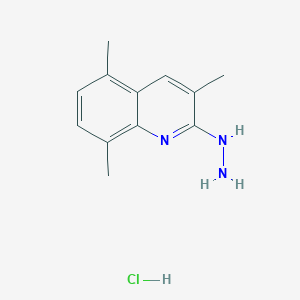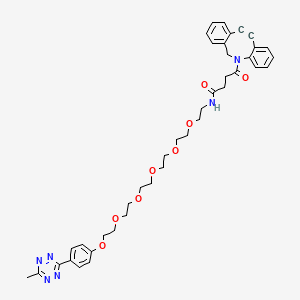![molecular formula C19H23BO4S B13725939 4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)
4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a biphenyl group substituted with a methylsulfonyl group and a dioxaborolane ring. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-4’-methylsulfonylbiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and reduce the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids and Boronate Esters: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological assays and as a probe in molecular biology.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, enabling the transfer of the aryl group to the halide substrate . The methylsulfonyl group enhances the compound’s solubility and reactivity, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl: Similar structure but with two dioxaborolane groups.
2,2,4-Trimethyl-6-(methylsulfonyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains an oxazinone ring in addition to the dioxaborolane group.
Uniqueness
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane is unique due to its combination of a biphenyl group with a methylsulfonyl substituent and a dioxaborolane ring. This structure imparts specific reactivity and solubility properties, making it highly effective in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C19H23BO4S |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[4-(4-methylsulfonylphenyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO4S/c1-18(2)19(3,4)24-20(23-18)16-10-6-14(7-11-16)15-8-12-17(13-9-15)25(5,21)22/h6-13H,1-5H3 |
Clave InChI |
IJNKXOPOJKHPCM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
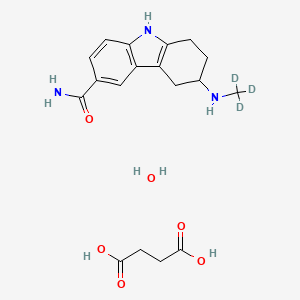

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)

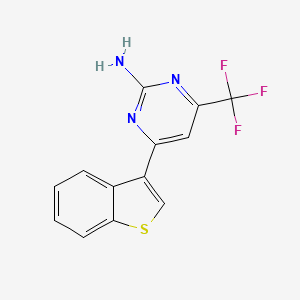
![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)
